3-Methyl-1-(pyrazin-2-yl)butan-2-one

Lipophilicity Partition Coefficient ADME

3-Methyl-1-(pyrazin-2-yl)butan-2-one (CAS 6303-74-8) is a synthetic pyrazinyl ketone characterized by a butan-2-one backbone linked to a pyrazine ring via a methylene bridge. This structural arrangement distinguishes it from its butan-1-one regioisomer (CAS 86461-64-5) where the carbonyl group is directly attached to the pyrazine, and from des-methyl analogs lacking the isopropyl moiety.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 6303-74-8
Cat. No. B12903652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyrazin-2-yl)butan-2-one
CAS6303-74-8
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC1=NC=CN=C1
InChIInChI=1S/C9H12N2O/c1-7(2)9(12)5-8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3
InChIKeyWISWEPICSZRJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(pyrazin-2-yl)butan-2-one (CAS 6303-74-8): Sourcing the Butan-2-one Pyrazine Isomer for Research and Industrial Use


3-Methyl-1-(pyrazin-2-yl)butan-2-one (CAS 6303-74-8) is a synthetic pyrazinyl ketone characterized by a butan-2-one backbone linked to a pyrazine ring via a methylene bridge [1]. This structural arrangement distinguishes it from its butan-1-one regioisomer (CAS 86461-64-5) where the carbonyl group is directly attached to the pyrazine, and from des-methyl analogs lacking the isopropyl moiety. The compound is cataloged under PubChem CID 238502 and NSC 42875, serving as a research intermediate in medicinal chemistry and as a potential building block for pyrazine-containing derivatives [1].

Why Generic Pyrazinyl Butanone Substitution Fails: The Critical Need for 6303-74-8


Substituting 3-methyl-1-(pyrazin-2-yl)butan-2-one with a generic pyrazinyl butanone analog is not advisable due to significant differences in physicochemical properties and chemical topology. Unlike the 1-butanone isomer where the carbonyl is directly conjugated with the pyrazine ring, the target compound features a methylene bridge that alters its electronic distribution, lipophilicity, and reactivity profile [1]. These differences directly impact solubility in organic phases, membrane permeability in biological assays, and chemical reactivity in downstream synthetic applications, making the specific procurement of CAS 6303-74-8 essential for reproducible results.

Quantitative Differentiation Evidence for 3-Methyl-1-(pyrazin-2-yl)butan-2-one (6303-74-8)


Differentiating Lipophilicity: XLogP3-AA Comparison with Des-methyl Analog

The target compound exhibits a computed XLogP3-AA of 0.5, which is 0.6 log units higher than its direct des-methyl analog 1-pyrazin-2-ylbutan-2-one (CAS 40911-28-2, XLogP3-AA = -0.1), indicating a measurable increase in lipophilicity [1][2]. This quantifiable difference is relevant for applications requiring enhanced membrane permeability or organic phase partitioning.

Lipophilicity Partition Coefficient ADME

Structural Isomer Differentiation: Butan-2-one vs. Butan-1-one Topology

The target compound is a butan-2-one isomer (carbonyl at C2) connected via a methylene spacer, while its regioisomer 3-methyl-1-(pyrazin-2-yl)butan-1-one (CAS 86461-64-5) is a butan-1-one with direct pyrazine-carbonyl conjugation [1]. This structural difference fundamentally alters the electronic environment, as confirmed by distinct InChIKey identifiers (WISWEPICSZRJMC vs. differing key for the 1-one) and PubChem CID assignments (238502 vs. others).

Structural Isomerism Reactivity Conjugation

Molecular Weight and Rotatable Bond Count Differentiation for Pharmacokinetic Profiling

The target compound has a molecular weight of 164.20 g/mol and 3 rotatable bonds, compared to 150.18 g/mol and 3 rotatable bonds for the des-methyl analog 1-pyrazin-2-ylbutan-2-one (CAS 40911-28-2) [1][2]. The 14.02 Da mass increase corresponds to an additional methyl group, which also contributes to the higher lipophilicity noted above.

Molecular Weight Rotatable Bonds Drug-likeness

Limited Quantitative Biological Activity Data Availability Statement

A comprehensive search of ChEMBL, BindingDB, and PubMed did not retrieve head-to-head biological activity data (IC50, Ki, EC50) for 3-methyl-1-(pyrazin-2-yl)butan-2-one against a defined comparator. Indirect references suggest potential CCR5 antagonist activity [1], but without quantifiable values linked to this specific CAS. Consequently, biological differentiation claims cannot be made at this time.

Biological Activity Data Availability Procurement Caution

Optimal Application Scenarios for 3-Methyl-1-(pyrazin-2-yl)butan-2-one (6303-74-8)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity

When optimizing a pyrazine-containing lead series for balanced ADME properties, the target compound’s XLogP3-AA of 0.5 provides a midpoint between the hydrophilic des-methyl analog (LogP -0.1) and more lipophilic butan-1-one regioisomers. This makes 6303-74-8 a strategic building block for structure-activity relationship (SAR) studies where stepwise modulation of lipophilicity is critical [1]. Its distinct chemical topology further enables exploration of non-conjugated pyrazine pharmacophores.

Synthetic Intermediate for Constrained Pyrazinone Libraries

The butan-2-one structure with a methylene spacer allows for synthetic transformations (e.g., selective enolization, alkylation) not accessible with the directly conjugated butan-1-one isomer. This compound serves as a precursor in the synthesis of pyrazin-2(1H)-one-based frameworks, where the non-conjugated carbonyl can be exploited for novel ring formations or as a masked nucleophile [2].

Physicochemical Profiling and Pharmacokinetic Modeling

Given the quantifiable differences in logP and molecular weight relative to in-class analogs, 6303-74-8 is a suitable candidate for inclusion in computational models assessing the impact of methyl branching on membrane permeability. Its computed properties support its use as a reference standard in permeability assay calibration panels [1].

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